レボグルコサン

概要

説明

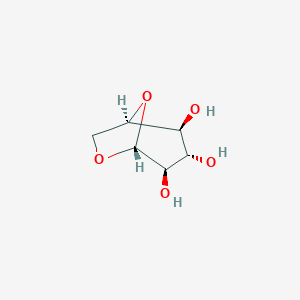

これは、デンプンやセルロースなどの炭水化物の熱分解によって形成される六員環構造です . レブグルコサンは、木材やその他のバイオマスの熱分解によって放出されるガスに含まれるため、大気化学研究におけるバイオマス燃焼の化学トレーサーとしてよく使用されます .

2. 製法

合成ルートと反応条件: レブグルコサンは主にセルロースの熱分解によって生成されます。 このプロセスでは、セルロースは酸素の存在下で加熱され、熱分解が起こり、レブグルコサンが生成されます . 熱分解は300℃から350℃の温度で行うことができ、ギ酸や酢酸などの弱酸の存在によりレブグルコサンの収率が向上します .

工業生産方法: レブグルコサンの工業生産には、リグノセルロース系バイオマスの急速熱分解が用いられます。新規なバイオオイル回収システムは、レブグルコサンと他の無水糖、糖、フェノール化合物を非水性画分に濃縮します。 液液水抽出により、糖豊富な可溶化炭水化物を非可溶性フェノール化合物から分離し、その後ろ過と結晶化によってレブグルコサンを精製します .

科学的研究の応用

レブグルコサンは、さまざまな科学研究において大きな可能性を秘めています。

作用機序

レブグルコサンは、さまざまな化学反応に関与することを可能にする独自の化学構造を通じてその効果を発揮します。 レブグルコサンの1,6-無水橋は、穏やかな酸性条件下で開環することができ、さまざまな官能基や中間体の形成を可能にします . この汎用性により、化学合成や産業用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

Levoglucosan is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes . The phosphorylation activities of glucose and levoglucosan were studied in 26 types of levoglucosan-assimilating microorganisms .

Cellular Effects

It is known that it can be converted to different high added-value chemicals via chemical, catalytic and biochemical processes .

Molecular Mechanism

Levoglucosan exerts its effects at the molecular level through its conversion to different high added-value chemicals via chemical, catalytic and biochemical processes

Metabolic Pathways

Levoglucosan is involved in various metabolic pathways due to its ability to be converted to different high added-value chemicals via chemical, catalytic and biochemical processes

準備方法

Synthetic Routes and Reaction Conditions: Levoglucosan is primarily produced through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to its thermal decomposition and the formation of levoglucosan . The pyrolysis can be performed at temperatures ranging from 300°C to 350°C, with the presence of weak acids such as formic acid and acetic acid enhancing the yield of levoglucosan .

Industrial Production Methods: Industrial production of levoglucosan involves the fast pyrolysis of lignocellulosic biomass. A novel bio-oil recovery system concentrates levoglucosan along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates sugar-rich solubilized carbohydrates from non-soluble phenolic compounds, followed by filtration and crystallization to purify levoglucosan .

化学反応の分析

反応の種類: レブグルコサンは、次のようなさまざまな化学反応を起こします。

酸化: レブグルコサンは酸化されて、貴重な化学中間体であるレブグルコセノンを形成することができます.

還元: 還元反応によって、レブグルコサンをさまざまな糖アルコールに変換することができます。

置換: レブグルコサンは置換反応に関与し、異なる官能基を持つ誘導体を形成することができます。

一般的な試薬と条件:

酸化: 金属塩や酸などの触媒は、酸化反応によく用いられます。

還元: 水素ガスや金属水素化物などの還元剤が用いられます。

置換: さまざまな求核剤を、穏やかな酸性または塩基性条件下で置換反応に使用することができます。

主な生成物:

レブグルコセノン: 酸化によって生成されます。

糖アルコール: 還元によって生成されます。

官能基化誘導体: 置換反応によって生成されます。

類似化合物との比較

レブグルコサンは、しばしば他の無水糖や糖誘導体と比較されます。

レブグルコセノン: レブグルコサンの酸化によって生成される、密接に関連する化合物です.

5-ヒドロキシメチルフルフラール: バイオマスから得られるもう1つの貴重な化学プラットフォームです.

スチレン: レブグルコサンを化学変換することで生成されます.

ユニークさ: レブグルコサンは、1,6-無水橋と複数のヒドロキシル基を持つ独自の構造により、さまざまな用途において汎用性が高く、貴重な化合物となっています。 幅広い化学反応を起こす能力と、キラルビルディングブロックとしての役割により、他の類似化合物とは一線を画しています .

特性

IUPAC Name |

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-49-0 | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

62.3 mg/mL | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-07-7 | |

| Record name | Levoglucosan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-beta-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-anhydro-β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

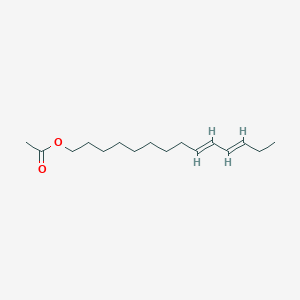

Feasible Synthetic Routes

Q1: What makes levoglucosan a reliable tracer for biomass burning?

A1: Levoglucosan is formed in significant quantities during the pyrolysis of cellulose, a major component of plant matter, at temperatures exceeding 300°C. [, , ] Its presence in atmospheric aerosols, therefore, serves as a strong indicator of biomass burning events. [, , ]

Q2: How stable is levoglucosan in the atmosphere?

A2: While considered relatively stable, recent research suggests levoglucosan can undergo degradation via atmospheric oxidation processes. Studies reveal that reactions with hydroxyl radicals (OH) can significantly reduce levoglucosan concentrations in both dry and humid conditions. [, , ] This finding is crucial for accurate source apportionment, especially during warmer periods. [, ]

Q3: Can levoglucosan's isotopic composition provide insights into its origin?

A3: Yes, analyzing the stable oxygen isotope composition (δ18O) of levoglucosan can help pinpoint its source region. This is because the δ18O value of biomass is influenced by the water cycle and shows regional variations. [] Initial findings indicate minimal isotope fractionation between cellulose and levoglucosan during combustion. []

Q4: What analytical methods are commonly employed for levoglucosan analysis?

A4: Several techniques are available, including:

- Gas Chromatography-Mass Spectrometry (GC/MS): This widely used method involves derivatization of levoglucosan followed by separation and detection based on mass-to-charge ratios. [, , , ]

- High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with pulsed amperometric detection (PAD), HPAEC offers a sensitive and direct approach for levoglucosan quantification. [, , ]

- Aerosol Mass Spectrometry (AMS): This technique enables real-time analysis of aerosol composition, including levoglucosan, and provides insights into particle size distribution. [, , ]

- Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS): This highly sensitive method utilizes Na+ to enhance levoglucosan ionization, enabling detection in samples with low concentrations. []

Q5: How do these methods compare in terms of sensitivity and applicability?

A5: UPLC-MS/MS currently boasts the highest sensitivity, particularly for low-concentration samples like ice cores. [] GC/MS remains a versatile choice, but derivatization steps can introduce variability. [, ] HPAEC-PAD offers a balance of sensitivity, accuracy, and straightforward operation. [, ] AMS excels in real-time analysis and provides valuable data on particle characteristics. []

Q6: What is the molecular structure and formula of levoglucosan?

A7: Levoglucosan (1,6-anhydro-β-D-glucopyranose) has the molecular formula C6H10O5. Its structure consists of a six-membered pyranose ring derived from glucose, with an anhydro bridge between the C1 and C6 positions. [, ]

Q7: Does levoglucosan exhibit hygroscopic properties?

A8: Yes, levoglucosan displays significant hygroscopic growth, absorbing water from the atmosphere. [, ] Studies show that its water uptake increases with relative humidity, contributing to the overall hygroscopicity of atmospheric aerosols, especially those originating from biomass burning. []

Q8: Can microorganisms utilize levoglucosan as a carbon source?

A9: Yes, various bacteria, yeast, and fungi possess metabolic pathways for levoglucosan assimilation. [, , , , , ] These organisms typically employ levoglucosan kinase to convert levoglucosan directly to glucose-6-phosphate, bypassing the need for prior hydrolysis. [, ]

Q9: What is the significance of microbial levoglucosan metabolism for biofuel production?

A10: The ability of microorganisms to metabolize levoglucosan presents opportunities for biofuel production from cellulosic biomass. For instance, engineered strains of Corynebacterium glutamicum can utilize levoglucosan as a substrate for succinate production, a precursor to various bio-based chemicals. [] Further research into optimizing these microbial pathways could unlock efficient and sustainable biofuel production routes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)